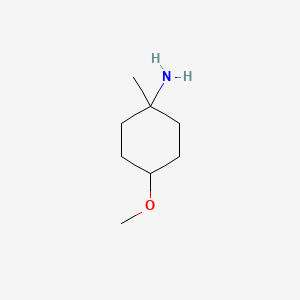

4-Methoxy-1-methylcyclohexanamine

Description

Contextualization within Substituted Cyclohexanamines

Substituted cyclohexanamines are derivatives of the fundamental structure cyclohexanamine. Cyclohexanamine itself is a primary aliphatic amine consisting of a cyclohexane (B81311) ring with an attached amino group (-NH2). nih.gov This parent compound is a colorless to yellow liquid with a distinct fishy, ammonia-like odor. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(9)5-3-7(10-2)4-6-8/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUADFOJRYMBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 1 Methylcyclohexanamine

Precursor Selection and Preparation Strategies

The synthesis of 4-Methoxy-1-methylcyclohexanamine typically commences with a readily available and suitably substituted cyclohexane (B81311) or aromatic precursor. The most common and logical starting point is the ketone 4-methoxycyclohexanone (B142444) . This key intermediate can be prepared through several established routes.

One prevalent method involves the oxidation of 4-methoxycyclohexanol . This transformation can be achieved using a variety of oxidizing agents. For instance, the use of pyridinium (B92312) chlorochromate (PCC) in a solvent like methylene (B1212753) chloride provides a reliable conversion of the secondary alcohol to the corresponding ketone. Another approach is the catalytic oxidation using hydrogen peroxide in the presence of a suitable catalyst system, such as a molecular sieve-supported phosphotungstic acid.

Alternatively, 4-methoxycyclohexanone can be synthesized from an aromatic precursor, 4-methoxyphenol (B1676288) . This strategy involves the hydrogenation of the benzene (B151609) ring to form the cyclohexane ring, followed by oxidation of the resulting alcohol or other subsequent transformations. A patented process describes the hydrogenation of 4-methoxyphenol followed by oxidation in the presence of a phase transfer catalyst to afford the target ketone with high yields, reported to be in the range of 87% to 96%. libretexts.org

Cyclohexane Ring Formation and Functionalization Approaches

For a target molecule like this compound, synthetic strategies predominantly rely on the functionalization of a pre-existing six-membered ring rather than its de novo construction. The core challenge lies in the precise, stepwise introduction of the three substituents—a methoxy (B1213986) group, a methyl group, and an amine—at the C4, C1, and C1 positions, respectively.

Establishment of the C4-methoxy group : This is typically accomplished by starting with a precursor that already contains this feature, such as 4-methoxycyclohexanone.

Introduction of the C1-methyl group : This is achieved by nucleophilic addition to the carbonyl group of 4-methoxycyclohexanone.

Introduction of the C1-amine group : This final key step involves the conversion of a carbonyl group at C1 into an amine.

This functionalization-centric approach is more efficient and practical than constructing the cyclohexane ring from acyclic precursors for this particular substitution pattern.

Introduction of Methoxy and Methyl Groups at Specific Positions

The introduction of the methoxy and methyl groups at the desired C4 and C1 positions is a critical phase of the synthesis.

The C4-methoxy group is secured by using 4-methoxycyclohexanone as the central intermediate, as detailed in section 2.1. The subsequent introduction of the C1-methyl group is most effectively performed via a Grignard reaction. researchgate.net Treatment of 4-methoxycyclohexanone with a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr) , in an appropriate ethereal solvent like tetrahydrofuran (B95107) (THF), leads to the nucleophilic addition of a methyl group to the carbonyl carbon. This reaction, followed by an aqueous workup, yields the tertiary alcohol, 4-methoxy-1-methylcyclohexanol . dalalinstitute.comresearchgate.net

To proceed to the amination step, this tertiary alcohol must be converted into a ketone. This requires the oxidation of the tertiary alcohol to form the key intermediate, 4-methoxy-1-methylcyclohexanone . This transformation is a necessary step to set up the subsequent reductive amination. A study on the synthesis of similar substituted aminocyclohexanols utilized a Swern oxidation to convert a secondary alcohol to a ketone intermediate before the addition of a methyl group. documentsdelivered.com

Amination Reactions for Cyclohexyl Systems

The final and defining step in the synthesis is the introduction of the amine functionality at the C1 position. This is typically accomplished through the reductive amination of the 4-methoxy-1-methylcyclohexanone intermediate. nih.gov

Reductive amination is a robust and widely used method for forming C-N bonds. rsc.org The process involves the reaction of the ketone with an ammonia (B1221849) source (such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired primary amine.

Several reducing agents are suitable for this transformation, with their selection influencing reaction conditions and compatibility with other functional groups. nih.gov

Table 1: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective for iminium ions over ketones; tolerates a wide range of functional groups. nih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective at controlled pH (typically 6-7); selectively reduces imines. Caution is required due to its toxicity. nih.gov |

| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols (e.g., MeOH, EtOH) | Uses a metal catalyst (e.g., Pd/C, Raney Ni) under a hydrogen atmosphere. Can sometimes lead to over-alkylation or reduction of other groups. |

A modern and highly selective alternative is the use of biocatalysis. Transaminase enzymes have been shown to be effective in the amination of substituted cyclohexanones, often with high levels of stereocontrol. researchgate.netnih.gov

Stereoselective Synthesis of this compound Isomers

The target molecule, having two substituted stereocenters at C1 and C4, can exist as a pair of diastereomers: cis and trans. The synthesis of specific isomers requires stereoselective methods.

Diastereoselective Pathways

Diastereoselectivity is primarily determined in the final reductive amination step. The pre-existing methoxy and methyl groups on the cyclohexane ring of the 4-methoxy-1-methylcyclohexanone intermediate will influence the stereochemical outcome of the reduction of the transient imine.

The cyclohexane ring will adopt a preferred chair conformation to minimize steric strain. The reduction of the C=N bond can then occur from either the axial or equatorial face. The direction of hydride attack is governed by a combination of steric hindrance and electronic effects, leading to a mixture of cis and trans isomers.

Trans-isomer : Formed if the new amino group is on the opposite side of the ring relative to the C4-methoxy group.

Cis-isomer : Formed if the new amino group is on the same side of the ring as the C4-methoxy group.

Generally, the thermodynamically more stable trans product, where bulky substituents can occupy equatorial positions, is often favored. However, the kinetic product ratio can be influenced by the choice of reducing agent and reaction conditions.

Research on closely related systems, such as 4-substituted cyclohexylamines, has demonstrated that enzymatic methods can provide excellent diastereoselectivity. Specific transaminases have been identified that selectively deaminate the cis-diastereomer from a cis/trans mixture, allowing for the isolation of a highly pure trans-amine product through a dynamic kinetic resolution process. researchgate.netnih.gov This highlights a powerful biocatalytic strategy for obtaining the trans isomer specifically. Furthermore, detailed studies involving the synthesis and X-ray analysis of related substituted 1-methylcyclohexanol (B147175) derivatives have provided a framework for the unequivocal assignment of cis and trans configurations. documentsdelivered.com

Enantioselective Approaches

Since the C1 atom becomes a chiral center upon amination (as C1 is bonded to four different groups: methyl, amino, and two different paths around the ring), the final product is a racemate unless chiral methods are employed. Producing a single enantiomer of either the cis or trans diastereomer requires an enantioselective approach.

While no specific enantioselective synthesis for this compound is prominently documented, several general strategies could be applied:

Asymmetric Catalysis : The reductive amination could be performed using a chiral catalyst, such as a transition metal complex with a chiral ligand. This catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.

Chiral Auxiliaries : A chiral auxiliary could be temporarily attached to the amine or ketone, directing the reaction to proceed with a specific stereochemical outcome. The auxiliary would then be removed in a subsequent step.

Enzymatic Resolution : As mentioned, biocatalysis with enzymes like transaminases or lipases can be highly enantioselective. An appropriate enzyme could be used to resolve a racemic mixture of the final amine or an earlier intermediate.

Asymmetric Cycloaddition : Advanced strategies, such as photocatalyzed [4+2] cycloadditions using chiral catalysts, have been developed for the enantioselective synthesis of other complex cyclohexylamine (B46788) derivatives and could potentially be adapted.

These approaches represent the forefront of asymmetric synthesis and would be necessary to access specific, optically pure stereoisomers of this compound.

Separation and Resolution of Stereoisomers

The structure of this compound contains two stereogenic centers, leading to the possibility of four stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. The separation of these stereoisomers is a critical aspect of its synthesis, particularly for applications where specific stereochemistry is required.

The separation of the cis and trans diastereomers can often be achieved by conventional chromatographic techniques such as column chromatography on silica (B1680970) gel, exploiting the different physical properties (e.g., polarity, boiling point) of the diastereomers. Fractional distillation can also be employed for the separation of diastereomeric amines. researchgate.net

For the resolution of the enantiomers within each diastereomeric pair, chiral chromatography is a powerful and widely used technique. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188), have proven effective in separating enantiomers of various chiral compounds, including cyclic amines. bohrium.comcsic.es The choice of the mobile phase, often a mixture of an alcohol (e.g., ethanol, isopropanol) and an alkane (e.g., hexane), is crucial for achieving optimal separation. bohrium.com

In addition to chromatographic methods, biocatalytic approaches using enzymes like transaminases can offer high stereoselectivity. These enzymes can selectively aminate a prochiral ketone to yield a single enantiomer of the amine or can be used for the kinetic resolution of a racemic mixture of amines, where one enantiomer is selectively transformed, allowing for the separation of the remaining enantiomer. nih.govresearchgate.netrsc.org For instance, transaminases have been successfully used for the stereoselective production of trans-4-substituted cyclohexane-1-amines. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

For the Grignard reaction to form 4-methoxy-1-methylcyclohexanol, critical parameters to control include temperature, solvent, and the rate of addition of the Grignard reagent. The reaction is typically performed at low temperatures to minimize side reactions. numberanalytics.com The choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is standard for Grignard reactions.

In the context of reductive amination, the choice of reducing agent and catalyst is paramount. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3), each with varying reactivity and selectivity. wikipedia.orgyoutube.com Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is also a widely used method. researchgate.net The optimization of temperature, pressure (for catalytic hydrogenation), pH, and solvent can significantly impact the yield and selectivity of the desired amine. researchgate.netresearchgate.net For instance, methanol has been identified as an effective solvent for the reductive amination of ketones. researchgate.net

The following tables provide a summary of key parameters that can be optimized for the pivotal reaction steps in the synthesis of this compound.

Table 1: Optimization of Grignard Reaction for the Synthesis of 4-Methoxy-1-methylcyclohexanol

| Parameter | Condition | Expected Outcome |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Influences solubility of reactants and stability of the Grignard reagent. |

| Temperature | -78°C to room temperature | Lower temperatures generally reduce side reactions and improve selectivity. numberanalytics.com |

| Reactant Ratio | Stoichiometric or slight excess of Grignard reagent | Ensures complete conversion of the ketone. |

| Addition Rate | Slow, dropwise addition | Controls the reaction exotherm and minimizes side product formation. |

Table 2: Optimization of Reductive Amination for the Synthesis of this compound

| Parameter | Condition | Expected Outcome |

| Reducing Agent | NaBH4, NaBH3CN, NaBH(OAc)3, H2/Catalyst | Determines the reaction conditions and selectivity. wikipedia.orgyoutube.com |

| Catalyst (for H2) | Pd/C, PtO2, Raney Ni | Influences reaction rate and efficiency. researchgate.net |

| Nitrogen Source | Ammonia, Ammonium salts | Provides the amine functionality. |

| Solvent | Methanol, Ethanol, Dichloromethane | Affects the solubility of reactants and the reaction rate. researchgate.net |

| Temperature | Varies with reducing agent and catalyst | Higher temperatures can increase reaction rate but may lead to side products. |

| pH | Weakly acidic | Facilitates imine formation while maintaining the stability of the reducing agent. wikipedia.org |

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 1 Methylcyclohexanamine

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Methoxy-1-methylcyclohexanamine, both one-dimensional and multi-dimensional NMR experiments are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. The proton NMR spectra of substituted cyclohexanes can be complex due to the small chemical shift differences between ring protons. libretexts.org However, the methyl and methoxy (B1213986) groups typically provide distinct signals that aid in the initial assessment. libretexts.org

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexities of one-dimensional spectra, multi-dimensional NMR techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) J-coupling interactions. sdsu.eduyoutube.com For this compound, COSY spectra would map the coupling network within the cyclohexane (B81311) ring, allowing for the tracing of adjacent protons and confirming the ring structure. Off-diagonal peaks in the COSY spectrum indicate which protons are coupled to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond connectivity). sdsu.educolumbia.edu This is a highly sensitive proton-detected experiment that is invaluable for assigning carbon resonances. sdsu.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This technique is instrumental in piecing together the molecular framework by connecting fragments. For instance, HMBC would show correlations between the methyl protons and the C1 carbon of the cyclohexane ring, as well as between the methoxy protons and the C4 carbon.

A representative table of expected NMR data is provided below. Actual chemical shifts can vary based on solvent and stereochemistry.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CH₃ -C1 | ~1.1-1.3 | ~20-30 | C1, C2, C6 |

| CH -C1 | N/A | ~30-40 | C2, C6, CH₃ |

| CH₂ -C2, C6 | ~1.2-1.9 | ~30-40 | C1, C3, C5, C4 |

| CH₂ -C3, C5 | ~1.2-1.9 | ~25-35 | C2, C4, C6 |

| CH -C4 | ~3.2-3.5 | ~75-85 | C2, C3, C5, C6, OCH₃ |

| OCH₃ | ~3.3 | ~55-60 | C4 |

| NH₂ | Variable | N/A | C1 |

This table presents hypothetical data for illustrative purposes.

Quantitative NMR for Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance. acs.orgnih.gov Unlike chromatographic methods, qNMR offers universal detection and can provide an absolute purity value without needing an identical reference standard for the analyte. acs.orgaist.go.jp The method relies on comparing the integral of a specific resonance from the analyte with that of a known amount of an internal standard. ox.ac.uk For this compound, a well-resolved signal, such as the methoxy or methyl singlet, would be chosen for integration against a certified internal calibrant. acs.org The purity is calculated using the masses, molecular weights, and integral values of both the analyte and the standard. acs.orgnih.gov This approach provides a direct and accurate measure of mass purity, which is a valuable orthogonal technique to chromatographic purity assessments. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. pnnl.gov For this compound (C₈H₁₇NO), the expected exact mass can be calculated and compared to the experimentally measured value. Techniques such as Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide the necessary high resolving power to distinguish between ions of very similar mass-to-charge ratios. pnnl.gov

| Property | Value |

| Molecular Formula | C₈H₁₇NO |

| Calculated Exact Mass | 143.1310 |

| Measured Exact Mass (Hypothetical) | 143.1312 |

| Mass Error (ppm) | 1.4 |

This table presents hypothetical data for illustrative purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (typically two bands for a primary amine) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C-O (Ether) | Stretching | 1070-1150 |

| N-H (Amine) | Bending | 1590-1650 |

This table presents hypothetical data for illustrative purposes. Actual peak positions can be influenced by the molecular environment.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Analysis

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are employed to analyze and differentiate between these stereoisomers. nsf.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs. nsf.gov This technique is not only qualitative for confirming the presence of chirality but can also be used quantitatively to determine the enantiomeric excess (ee) of a sample. The interaction of a chiral amine with a chiral host can induce a circular dichroism signal, which can be used to determine the amine's absolute configuration and enantiomeric purity. rsc.orgacs.org

Chromatographic Techniques for Purity Profiling and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for separating its various isomers.

Purity Profiling: Reversed-phase HPLC with a suitable detector (e.g., UV, MS) is commonly used to separate the main compound from any impurities. The peak area percentage of the main component provides a measure of its relative purity.

Isomer Separation: The compound can exist as cis/trans diastereomers in addition to being a racemic mixture of enantiomers.

Diastereomer Separation: Standard HPLC columns, such as those with C18 or phenyl-based stationary phases, can often separate diastereomers like the cis and trans isomers of this compound. mtc-usa.com The different spatial arrangements of the substituents in diastereomers lead to different interactions with the stationary phase, allowing for their separation. mtc-usa.com

Enantiomer Separation: The separation of enantiomers requires a chiral stationary phase (CSP) in either HPLC or GC. These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation into distinct peaks.

| Chromatographic Method | Stationary Phase | Purpose |

| Reversed-Phase HPLC | C18 | Purity profiling |

| Normal-Phase HPLC | Silica (B1680970) or Diol | Separation of cis/trans diastereomers |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Separation of enantiomers |

| Chiral GC | Chiral Stationary Phase | Separation of enantiomers |

This table provides examples of suitable chromatographic methods.

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. The tertiary amine functionality and the cyclohexyl ring contribute to a molecular weight and volatility that are well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Research Findings: The analysis of cyclohexylamine (B46788) derivatives by GC-MS is a well-established methodology. nih.gov For this compound, the primary analytical objectives would be to assess purity, identify any synthesis-related impurities (such as starting materials or by-products), and characterize the compound's fragmentation pattern in mass spectrometry. The selection of the GC column's stationary phase is critical; a mid-polarity phase, such as a 5% phenyl-polydimethylsiloxane, is often effective for separating amines and their isomers. nih.gov The retention time of the compound is influenced by its boiling point and its interaction with the stationary phase. The presence of the methoxy and methyl groups on the cyclohexane ring will influence its retention behavior compared to simpler analogs like N-methylcyclohexylamine. nih.govnist.gov

In a typical GC-MS analysis, the molecule would undergo fragmentation upon electron ionization. Key fragmentation pathways would likely involve the loss of a methyl group (M-15), the methoxy group (M-31), and cleavage of the cyclohexane ring, providing a characteristic mass spectrum that can be used for its identification, even in complex mixtures. Predicted GC-MS data for related compounds like cyclohexylamine shows characteristic fragmentation patterns that aid in structural confirmation. hmdb.ca

Below are representative conditions for a hypothetical GC analysis:

Table 1: Representative Gas Chromatography (GC) Parameters| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 5% Phenyl-Polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split mode, e.g., 50:1) |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography offers a versatile platform for the analysis of this compound, particularly for purity determination and the critical separation of its stereoisomers.

Research Findings: The analysis of aliphatic amines by reversed-phase HPLC can be challenging due to their lack of a strong UV chromophore and potential for poor peak shape on standard silica-based columns. sigmaaldrich.com To overcome the detection issue, pre-column or post-column derivatization is often employed. Reagents that react with the primary amine to attach a UV-active or fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), are commonly used. thermofisher.com This approach not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte. thermofisher.com

The compound this compound possesses two chiral centers: the C1 and C4 carbons of the cyclohexane ring. This results in the existence of multiple stereoisomers (enantiomers and diastereomers). Chiral HPLC is the definitive method for separating and quantifying these isomers. acs.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for resolving a wide range of chiral compounds, including amines. wikipedia.org The separation occurs based on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase. nih.gov Both normal-phase and reversed-phase modes can be utilized, depending on the specific CSP and the analyte's properties. thermofisher.com

Table 2: Representative Chiral HPLC Parameters

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV/Vis Detector |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol with a small percentage of an amine modifier (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at a low wavelength (e.g., 210-220 nm) or after derivatization |

| Injection Volume | 5-10 µL |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The technique relies on the complete combustion of a small, precisely weighed sample, followed by the quantitative detection of the resulting combustion gases (CO₂, H₂O, and N₂). eltra.com

Research Findings: For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₁₇NO. The experimental results from a combustion analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to verify the compound's elemental integrity and purity. This analysis is independent of the compound's isomeric form and provides a bulk assessment of the sample's composition. libretexts.org It serves as a crucial checkpoint in the characterization of the molecular structure.

Table 3: Elemental Microanalysis Data for this compound

| Element | Molecular Formula | Molecular Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₈H₁₇NO | 143.23 | 67.08% |

| Hydrogen (H) | 11.96% | ||

| Nitrogen (N) | 9.78% |

Derivatization Strategies and Chemical Transformations of 4 Methoxy 1 Methylcyclohexanamine

Chemical Modification of the Amine Functionality

The primary amine group in 4-Methoxy-1-methylcyclohexanamine serves as a key site for various chemical modifications, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for altering the compound's physical and chemical properties, as well as for preparing it for specific analytical applications.

Acylation and Alkylation Reactions

Acylation and alkylation are fundamental reactions for modifying primary amines like this compound. iu.edu These reactions involve the introduction of acyl or alkyl groups, respectively, onto the nitrogen atom.

Acylation Reactions: Acylation of the primary amine can be achieved using various reagents, such as acyl chlorides or anhydrides. For instance, trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent used to introduce a trifluoroacetyl group. iu.edu This process typically involves the replacement of a labile hydrogen on the amine with a more stable functional group, which can enhance the molecule's stability for analytical purposes. iu.edu

Alkylation Reactions: Alkylation introduces an alkyl group to the amine. A notable, albeit less common, alkylating agent is dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), which can form dimethylaminomethylene derivatives with primary amines. iu.edu This type of derivatization has been shown to improve the chromatographic behavior of primary amines. iu.edu

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are formed through the reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. wikipedia.orgyoutube.com This reaction proceeds via a nucleophilic addition to form a hemiaminal, which then undergoes dehydration to yield the imine. youtube.com The general structure of a Schiff base is R¹R²C=NR³, where R³ is an alkyl or aryl group. wikipedia.org

The formation of Schiff bases is a versatile method for creating new compounds with a wide range of potential applications. These compounds are significant in various chemical and biological processes and are used as ligands in coordination chemistry. wikipedia.orgyoutube.comnih.gov For example, the reaction of 4,4'-oxydianiline (B41483) with o-vanillin in methanol (B129727) readily produces a Schiff base. wikipedia.org While specific examples with this compound are not detailed in the provided results, the general reactivity of primary amines suggests its capability to form Schiff bases with suitable carbonyl partners. wikipedia.orgyoutube.comyoutube.comresearchgate.net

Derivatization for Enhanced Analytical Detection and Separation

Derivatization is a crucial technique in analytical chemistry to improve the detection and separation of compounds that may otherwise be difficult to analyze. iu.edunih.gov For primary amines like this compound, which may lack strong chromophores or have high polarity, derivatization is often necessary for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govchromforum.org

Chromatographic Derivatization Agents

Various reagents are employed to derivatize amines for chromatographic analysis, aiming to increase volatility, improve thermal stability, and enhance detector response. iu.edunih.gov

| Derivatization Agent | Purpose |

| Acylating Agents (e.g., TFAA) | Increase volatility and thermal stability for GC analysis. iu.edu |

| Silylating Agents (e.g., BSTFA) | Increase volatility and thermal stability for GC analysis. iu.edu |

| Alkylating Agents (e.g., DMF-DMA) | Improve chromatographic behavior. iu.edu |

| Fluorescent Labeling Agents (e.g., Dansyl-Cl, FMOC-Cl) | Introduce a fluorescent tag for sensitive detection in HPLC. rsc.orgnih.gov |

| UV-Absorbing Agents (e.g., Benzoyl Chloride) | Introduce a chromophore for UV detection in HPLC. acs.org |

Mass Spectrometry Enhancing Derivatization

In mass spectrometry (MS), derivatization can be used to enhance ionization efficiency and produce characteristic fragmentation patterns, aiding in structural elucidation. nih.govjfda-online.com

Strategies for Enhanced MS Detection:

Increased Proton Affinity: Tagging the amine with a group containing a tertiary amine can increase the analyte's proton affinity, leading to enhanced signal in positive mode electrospray ionization (ESI)-MS. nih.gov

Charge Inversion: For molecules containing both amine and carboxylic acid groups, derivatization can invert the inherent anionic charge of the carboxylate to a cationic charge, improving sensitivity in positive mode MS. nih.gov

Isotope Labeling: Using isotopically labeled derivatizing reagents, such as ¹³C₆-labeled benzoyl chloride, allows for the creation of stable isotope-labeled internal standards, which can improve the accuracy of quantification. acs.org Another example is the use of deuterated methanol (CD₃OD) for in situ derivatization of fatty acids, allowing them to be distinguished from their corresponding methyl esters by the mass shift. nih.gov

Exploration of Chemical Reactivity and Synthetic Intermediates

The chemical reactivity of this compound is primarily centered around its nucleophilic primary amine group. This functionality makes it a valuable synthetic intermediate for the construction of more complex molecules.

The derivatization reactions discussed previously, such as acylation, alkylation, and Schiff base formation, are fundamental examples of its reactivity. These transformations not only modify its properties for analytical purposes but also serve as foundational steps in multi-step organic syntheses. The ability to introduce a variety of functional groups via the amine allows for the tailoring of the molecule's structure to achieve desired biological or material properties.

While specific, complex synthetic applications originating from this compound are not extensively documented in the provided search results, its structural motifs—a substituted cyclohexane (B81311) ring and a primary amine—are common in medicinal chemistry and materials science. Therefore, it holds potential as a building block in the synthesis of novel compounds with diverse applications.

Cyclohexyl Ring Functionalization and Substitution Chemistry

The chemical modification of the cyclohexyl core of this compound represents a key strategy for the synthesis of novel derivatives with potentially diverse applications. The reactivity of the cyclohexane ring is influenced by the existing methoxy (B1213986) and amino-methyl substituents, which can direct or hinder incoming reagents. Functionalization can occur through several pathways, including substitution reactions at various positions on the ring and transformations that alter the ring's saturation or structure.

One of the primary considerations in the functionalization of the this compound ring is the stereochemistry of the 1,4-disubstituted pattern. The cis and trans isomers can exhibit different reactivities due to the axial or equatorial positioning of the functional groups, which affects steric hindrance and the accessibility of reaction sites.

Substitution and Transformation Reactions:

A plausible approach for introducing new functionalities to the cyclohexyl ring involves the strategic conversion of the existing methoxy group or the derivatization of the amine to allow for subsequent ring modifications. While direct C-H activation on the cyclohexane ring is challenging, several established synthetic methods can be applied to analogous systems, suggesting potential pathways for the derivatization of this compound.

For instance, the hydroxyl group in analogous aminocyclohexanol compounds is a versatile handle for a variety of transformations. lookchem.comsigmaaldrich.com Although this compound possesses a methoxy group instead of a hydroxyl group, demethylation to the corresponding alcohol would open up avenues for further functionalization.

Table 1: Potential Cyclohexyl Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Expected Product/Transformation | Rationale/Analogous Reaction |

| Suzuki Coupling | 1. Conversion of methoxy to triflate (Tf2O, pyridine). 2. Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3). | Introduction of an aryl or vinyl substituent at the C-4 position. | Based on the Suzuki coupling of cyclohexyl triflates in the synthesis of noviomimetic compounds. nih.gov |

| Dehydrogenative Aromatization | Au/CeO2 catalyst, O2 (aerobic oxidation). | Conversion of the cyclohexyl ring to a phenyl ring, yielding a m-phenylenediamine (B132917) derivative. | Analogous to the gold-catalyzed aerobic dehydrogenation of cyclohexenone derivatives to form substituted anilines. acs.org |

| N-Substitution followed by Ring Closure | 1. Reaction with a bifunctional electrophile. 2. Intramolecular cyclization. | Formation of bicyclic structures, such as N-substituted 7-azabicyclo[2.2.1]heptanes. | Based on the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes from trans-4-aminocyclohexanol (B47343). sigmaaldrich.comsigmaaldrich.com |

| Esterification of Demethylated Intermediate | 1. Demethylation (e.g., BBr3) to yield 4-amino-4-methylcyclohexanol. 2. Acyl chloride or carboxylic acid with a coupling agent (e.g., DCC). | Formation of an ester at the C-4 position. | Analogous to the reaction of trans-4-aminocyclohexanol with butyric acid-(2-chloro-ethyl ester). lookchem.com |

Detailed Research Findings:

While specific research on the cyclohexyl ring functionalization of this compound is not extensively documented in publicly available literature, the reactivity of structurally similar compounds provides a strong foundation for predicting potential transformations.

A study on the synthesis of substituted cyclohexyl noviomimetics demonstrated the viability of Suzuki coupling reactions on a cyclohexyl scaffold. nih.gov In this work, a cyclohexyl derivative was converted to a triflate, which then successfully participated in a palladium-catalyzed cross-coupling with a boronic acid to form a C-C bond. This suggests that the methoxy group of this compound could potentially be converted to a better leaving group, such as a triflate, to enable similar carbon-carbon bond-forming reactions at the C-4 position.

Furthermore, gold-catalyzed aerobic dehydrogenative aromatization has been shown to be an effective method for converting substituted cyclohexenones into the corresponding aromatic compounds. acs.org This type of transformation, if applied to a suitable derivative of this compound, could lead to the formation of a highly substituted m-phenylenediamine derivative, offering a scaffold with significantly different electronic and structural properties.

The derivatization of the amino group can also be a precursor to ring transformations. For example, the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes has been achieved through the transannular nucleophilic displacement of a leaving group on the cyclohexane ring by the nitrogen atom. sigmaaldrich.comsigmaaldrich.com This strategy could potentially be applied to a derivative of this compound where the methoxy group is converted into a suitable leaving group.

Finally, should the methoxy group be cleaved to reveal the corresponding alcohol, a wide range of well-established alcohol functionalization reactions would become accessible. This includes esterification, as seen in the reaction of trans-4-aminocyclohexanol with an acyl donor, to introduce a variety of side chains. lookchem.com

Computational Chemistry and Theoretical Investigations of 4 Methoxy 1 Methylcyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of a molecule. These methods are used to determine the distribution of electrons and to predict the regions of a molecule that are most likely to be involved in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. DFT studies on 4-Methoxy-1-methylcyclohexanamine would focus on optimizing its molecular geometry to find the most stable arrangement of its atoms in space. These calculations can also provide insights into the molecule's electronic properties, such as the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Key parameters that would be investigated in a DFT study of this compound include:

Optimized Geometry: The three-dimensional coordinates of each atom in the molecule that correspond to the lowest energy state.

HOMO-LUMO Energies: These values are indicative of the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule, which helps in identifying the regions that are rich or poor in electrons. This is particularly useful for predicting how the molecule will interact with other charged or polar species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 1.8 D |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, offering a dynamic picture of molecular behavior. For this compound, MD simulations would be employed to:

Sample Conformational Space: By simulating the molecule's movements, MD can explore a wide range of possible conformations and their probabilities of occurrence at a given temperature.

Study Intermolecular Interactions: MD simulations can model how a molecule of this compound interacts with other molecules, including solvent molecules or other solute molecules. This is crucial for understanding its behavior in solution and its potential to form aggregates.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predictions can aid in the interpretation of experimental NMR spectra and help in assigning the signals to specific atoms in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-2960 |

| C-O (ether) | Stretching | 1070-1150 |

| C-N (amine) | Stretching | 1020-1250 |

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry can be used to investigate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction mechanism. For instance, the nucleophilic character of the amine group could be studied in reactions such as acylation or alkylation.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective (excluding biological outcomes)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties. From a theoretical perspective, this involves systematically modifying the structure of this compound in silico and calculating how these changes affect its physicochemical properties. For example, the effect of changing the position or nature of the substituents on the cyclohexane (B81311) ring on properties such as polarity, solubility, and reactivity could be investigated. These studies can provide valuable insights for the design of new molecules with desired characteristics.

Applications of 4 Methoxy 1 Methylcyclohexanamine in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C1 position, bearing both a methyl and an amine group, makes 4-Methoxy-1-methylcyclohexanamine a potential chiral building block. In asymmetric synthesis, such chiral molecules are invaluable for the construction of enantiomerically pure complex molecules, particularly pharmaceuticals. The stereochemistry of the final product is often dictated by the chirality of the starting materials.

The amine group can serve as a handle for further chemical transformations, allowing for the introduction of new functionalities while preserving the stereochemical integrity of the chiral center. The cyclohexane (B81311) ring provides a rigid scaffold, which can influence the stereochemical outcome of reactions at adjacent or remote positions. While specific examples involving this compound are not readily found, the principle of using chiral amines and cyclohexyl derivatives is a well-established strategy in the synthesis of natural products and active pharmaceutical ingredients.

Development as a Ligand Component in Metal-Catalyzed Reactions

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential coordinating agent for transition metals. Ligands play a crucial role in metal-catalyzed reactions by modulating the metal center's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability.

The development of this compound as a ligand would involve its derivatization to create bidentate or multidentate ligands, which often exhibit enhanced stability and catalytic performance. For instance, the amine could be functionalized to incorporate other donor atoms like phosphorus or oxygen, creating P,N or N,O-type ligands. The chiral nature of the molecule could also be exploited in asymmetric catalysis, where a chiral ligand can induce enantioselectivity in the formation of the product. The methoxy (B1213986) group, while relatively inert, could influence the electronic properties of the cyclohexane ring and, by extension, the coordinating ability of the amine.

Precursor for the Synthesis of Complex Organic Molecules

The combination of a reactive amine group and a modifiable cyclohexane ring makes this compound a plausible starting material for the synthesis of more complex molecular architectures.

Integration into Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. The primary amine of this compound can act as a nucleophile in reactions to form a variety of nitrogen-containing heterocycles. For example, it could react with dicarbonyl compounds to form pyrroles or with appropriate precursors to yield pyrazines or other fused heterocyclic systems. The cyclohexane ring would be incorporated into the final structure, influencing its three-dimensional shape and properties.

Synthesis of Novel Amine Derivatives for Material Science Exploration

The amine functionality is a key building block for various materials, including polymers, dyes, and organic electronic materials. This compound could serve as a monomer or a modifying agent in the synthesis of novel polymers. The introduction of the 4-methoxy-1-methylcyclohexyl moiety could impart specific properties to the resulting material, such as altered solubility, thermal stability, or optical characteristics. Furthermore, derivatization of the amine could lead to the creation of new organic molecules with potential applications in fields like organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Utilisation in Radiochemistry as a Precursor for Radioligands

Radioligands are radioactive molecules used in nuclear medicine for diagnostic imaging (e.g., Positron Emission Tomography, PET) and radiotherapy. The synthesis of a radioligand requires a precursor molecule that can be efficiently labeled with a radionuclide, such as Carbon-11 or Fluorine-18.

Future Research Directions and Unexplored Avenues for 4 Methoxy 1 Methylcyclohexanamine

Development of Sustainable and Greener Synthetic Routes

The pursuit of green chemistry principles in organic synthesis is a paramount objective for modern chemical research. researchgate.net Future investigations into the synthesis of 4-Methoxy-1-methylcyclohexanamine should prioritize methods that reduce environmental impact, improve efficiency, and utilize renewable resources.

Current synthetic approaches to similar cyclohexylamine (B46788) structures often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research could explore several greener alternatives:

Biocatalytic Synthesis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. Research could focus on identifying or engineering a transaminase capable of converting a suitable ketone precursor, like 4-methoxy-1-methylcyclohexanone, directly into the desired amine product with high stereoselectivity. This approach would operate under mild conditions (aqueous media, room temperature) and significantly reduce the chemical waste (E-factor).

Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools for forming C-N bonds. rsc.orgnih.gov A potential pathway could involve a photocatalyzed cycloaddition or a related radical-mediated process to construct the functionalized cyclohexane (B81311) ring. rsc.orgnih.gov This strategy offers atom-economical advantages and avoids the need for stoichiometric metallic reagents. nih.gov

Catalytic Reductive Amination: Developing highly efficient heterogeneous or homogeneous catalysts for the reductive amination of 4-methoxy-1-methylcyclohexanone would be a significant advancement. Research should target catalysts based on earth-abundant metals and explore the use of green reducing agents, such as hydrogen gas or silanes, in recyclable solvents to minimize waste and improve process sustainability. Recent work on Au/CeO2 catalysts for dehydrogenative aromatization from cyclohexanone (B45756) motifs points to the potential of sophisticated catalytic systems in this area. acs.orgacs.org

A comparative overview of potential synthetic routes is presented in the table below.

| Synthetic Strategy | Potential Precursor | Key Advantages | Primary Research Challenge |

| Biocatalytic Transamination | 4-Methoxy-1-methylcyclohexanone | High stereoselectivity, mild conditions, low environmental factor. | Screening or engineering a specific enzyme for the substrate. |

| Photoredox Catalysis | Benzocyclobutylamine derivatives and vinylketones | Atom economy, mild conditions, novel reactivity. rsc.org | Substrate design and control of reaction pathways. |

| Catalytic Reductive Amination | 4-Methoxy-1-methylcyclohexanone | High throughput, potential for using H₂ as a clean reductant. | Catalyst development for high stereocontrol and activity. |

Investigation of Stereochemical Influence on Chemical Transformations

The structure of this compound features two stereocenters, leading to the existence of multiple stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). The spatial arrangement of the amine, methyl, and methoxy (B1213986) groups will profoundly influence the molecule's reactivity and conformational preferences.

Future research should focus on:

Stereoselective Synthesis and Separation: Developing robust methods to selectively synthesize or efficiently separate the cis and trans isomers is a prerequisite for studying their distinct chemical properties.

Conformational Analysis: The cis and trans isomers will adopt different chair conformations with varying proportions of axial and equatorial substituents. The trans isomer, for instance, could exist in a state where all three substituents are equatorial, a highly stable conformation. The cis isomer would necessarily have one axial and two equatorial groups, or vice versa, leading to different steric and electronic environments.

Reactivity Studies: The stereochemical configuration will dictate the outcome of subsequent chemical transformations. For example, in an N-acylation reaction, the accessibility of the lone pair on the nitrogen atom will differ between isomers, potentially leading to different reaction rates. Similarly, in elimination reactions, the requirement for an anti-periplanar arrangement of atoms will be favored in one isomer over the other, drastically affecting reactivity. Investigating these differences will provide deep insights into stereoelectronic effects.

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic techniques like ¹H and ¹³C NMR are essential, they often provide time-averaged information at room temperature. To fully understand the dynamic nature of this compound's isomers, advanced spectroscopic studies under non-standard conditions are necessary.

Variable-Temperature NMR (VT-NMR): By lowering the temperature, it may be possible to "freeze out" the individual chair conformations of the cis and trans isomers on the NMR timescale. This would allow for the direct observation and characterization of axial and equatorial conformers and the determination of the energy barrier for ring-flipping (ΔG‡).

2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, confirming the cis or trans relationship of the substituents on the cyclohexane ring.

Vibrational Spectroscopy (IR/Raman): Studying the vibrational spectra at low temperatures or in different solvent environments could reveal subtle shifts in bond frequencies corresponding to different conformational populations or intermolecular interactions, such as hydrogen bonding. A study on related N-(4-substituted benzylidene) cyclohexylamines showed that substituent effects could be quantitatively analyzed via NMR and UV spectroscopy, providing a framework for such investigations. pku.edu.cn

| Technique | Condition | Information Gained | Hypothesized Observation |

| VT-NMR | Low Temperature (-80 °C) | Rate of conformational exchange (chair flip) | Broadening and eventual splitting of signals for axial/equatorial protons. |

| 2D-NOESY | Standard | Spatial proximity of protons | For the cis isomer, a cross-peak between the axial methyl protons and the axial proton at C4. |

| Cryogenic IR Spectroscopy | Low Temperature in inert matrix | Isolate individual conformer vibrations | Distinct C-O and C-N stretching frequencies for axial vs. equatorial groups. |

Integration with Machine Learning for Predictive Chemical Research

The intersection of computational chemistry and machine learning (ML) offers a transformative approach to accelerating chemical discovery. arxiv.orgnih.govresearchgate.net For a molecule like this compound, ML models could be leveraged to predict properties and reaction outcomes, guiding experimental efforts.

Future research in this domain should include:

Reaction Outcome Prediction: By creating a dataset of reactions involving various substituted cyclohexylamines, an ML model could be trained to predict the success or failure, yield, and even stereochemical outcome of a planned transformation for this compound. nih.gov Such models, often based on transformer architectures or graph neural networks, can learn complex reactivity patterns from molecular structures represented as SMILES strings or molecular graphs. arxiv.orgresearchgate.net

Predicting Selectivity: Machine learning models have shown promise in predicting the facial selectivity of nucleophilic attacks on substituted cyclohexanones. acs.org A similar approach could be developed to predict the stereoselectivity of reactions involving the amine group of this compound, taking into account the influence of the methyl and methoxy substituents.

Property Prediction: ML algorithms can be trained to predict physical, chemical, and spectroscopic properties. A model could be built to predict the ¹³C NMR chemical shifts for novel derivatives of this compound, aiding in their structural elucidation. The combination of differential equation modeling and machine learning could also be used to predict the concentration profiles of reactants and products over time for reactions involving this compound. orientjchem.org

A hypothetical data structure for training a reaction prediction model is shown below.

| Input (Reactants/Conditions) | Input (Molecular Features) | Output (Predicted Outcome) |

| COC1C(N)C(C)CCC1 + Reagent X | Graph representation, Fingerprints | Yield (e.g., 85%) |

| COC1C(N)C(C)CCC1 + Reagent Y | Graph representation, Fingerprints | Major Product Stereoisomer (cis/trans) |

| COC1C(N)C(C)CCC1 + Reagent Z | Graph representation, Fingerprints | Reaction Failure (0% yield) |

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a model system for advancing chemical synthesis, stereochemical understanding, and predictive science.

Q & A

Q. What synthetic methodologies are recommended for 4-Methoxy-1-methylcyclohexanamine, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves reductive amination of 4-methoxycyclohexanone with methylamine using catalysts like palladium on carbon or Raney nickel under hydrogenation (50–100 psi H₂, 80–100°C). Solvent choice (e.g., ethanol vs. THF) significantly impacts reaction efficiency; polar solvents enhance intermediate solubility. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is critical for >95% purity. Side reactions, such as over-reduction or dimerization, can be mitigated by controlling reaction time and temperature .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles) and fume hood use is mandatory due to potential respiratory and dermal hazards. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with dilute acetic acid. Storage should be in airtight containers under nitrogen at 2–8°C to prevent degradation. Emergency procedures include immediate eye rinsing (15 min with water) and medical consultation for inhalation exposure .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer :

- GC-MS : Quantifies purity and detects volatile impurities (column: DB-5MS; ionization: EI at 70 eV).

- NMR : ¹H/¹³C NMR (CDCl₃, 400 MHz) confirms structure; compare chemical shifts with NIST reference data for validation .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) assesses non-volatile contaminants .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise in chiral separation?

- Methodological Answer : Chiral resolution employs HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and hexane/isopropanol (90:10) mobile phase. Alternatively, enzymatic kinetic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer. Challenges include low enantiomeric excess (ee) due to structural similarity; optimize by varying temperature (25–40°C) and solvent polarity. X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) provides absolute configuration validation .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies require:

- Purity Verification : Confirm via HPLC/GC-MS to exclude impurities .

- Computational Refinement : Adjust DFT parameters (solvent model: IEF-PCM; basis set: B3LYP/6-311+G(d,p)) to match experimental conditions (e.g., solvent, temperature).

- Cross-Validation : Use solid-state NMR or single-crystal XRD for unambiguous structural assignment. NIST’s Chemistry WebBook provides benchmark spectra for comparison .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental models are used to study its metabolism?

- Methodological Answer : Metabolic studies utilize:

- In Vitro Models : Human liver microsomes (HLMs) incubated with NADPH (1 mM, 37°C) and analyzed via LC-MS/MS for metabolite identification (e.g., hydroxylated derivatives).

- Enzyme Inhibition Assays : Competitive inhibition assays with CYP2D6/CYP3A4 isoform-specific substrates (e.g., dextromethorphan) quantify IC₅₀ values.

- Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinities to active sites, validated by mutagenesis studies .

Q. What computational approaches validate the stereochemical configuration of synthetic derivatives of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (AMBER force field) to predict stable conformers.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-generated spectra to confirm absolute configuration.

- Quantum Mechanical Calculations : Calculate optical rotation (OR) and compare with polarimetry data (e.g., [α]D²⁵) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.